

"3-(1H-tetrazol-1-yl)propanoic acid" chemical formula and properties

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Compound of Interest

Compound Name: 3-(1H-tetrazol-1-yl)propanoic acid

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An In-Depth Technical Guide to 3-(1H-tetrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-tetrazol-1-yl)propanoic acid is a heterocyclic compound featuring a propanoic acid moiety attached to a tetrazole ring. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and modify physicochemical properties of a parent molecule. This document provides a comprehensive overview of the chemical formula, properties, and a plausible synthetic route for **3-(1H-tetrazol-1-yl)propanoic acid**, based on available chemical data.

Chemical Formula and Properties

The fundamental chemical and physical properties of **3-(1H-tetrazol-1-yl)propanoic acid** are summarized below. It is important to note that while the basic identifiers are well-established, specific experimental data for properties such as melting point, boiling point, and pKa are not readily available in the public domain and would require experimental determination.

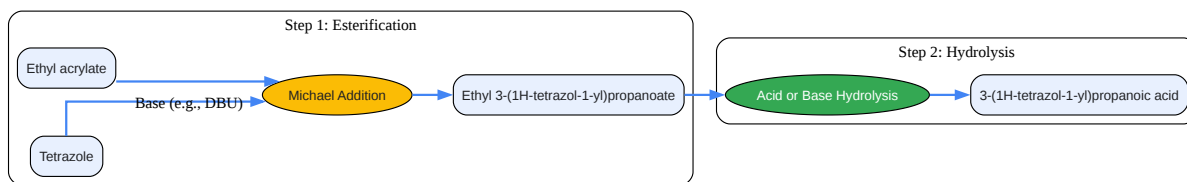
Table 1: General and Physicochemical Properties of **3-(1H-tetrazol-1-yl)propanoic acid**

Property	Value	Source
Chemical Formula	C ₄ H ₆ N ₄ O ₂	[1]
Molecular Weight	142.12 g/mol	
CAS Number	92614-86-3	[1]
Physical Form	Solid	
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available (estimated)	
Solubility	Data not available	
Predicted LogP	-0.52	

Synthesis

A detailed, experimentally validated protocol for the synthesis of **3-(1H-tetrazol-1-yl)propanoic acid** is not explicitly available in the reviewed literature. However, a plausible and commonly employed synthetic strategy involves a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis to yield the desired carboxylic acid.

Logical Workflow for Synthesis



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Caption: Proposed two-step synthesis of **3-(1H-tetrazol-1-yl)propanoic acid**.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols based on general organic chemistry principles for the synthesis of tetrazole derivatives. These protocols would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Ethyl 3-(1H-tetrazol-1-yl)propanoate

This step involves a Michael addition of tetrazole to ethyl acrylate.

- Reagents and Materials:
 - 1H-Tetrazole
 - Ethyl acrylate
 - 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base
 - Acetonitrile (anhydrous)
 - Drying agent (e.g., anhydrous magnesium sulfate)
 - Rotary evaporator
 - Magnetic stirrer and heating mantle
 - Standard glassware for inert atmosphere reactions
- Procedure:
 - To a solution of 1H-tetrazole (1.0 equivalent) in anhydrous acetonitrile, add DBU (0.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
 - Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the tetrazolate anion.
 - Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture.

- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
- Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove the DBU, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 3-(1H-tetrazol-1-yl)propanoate.
- Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 3-(1H-tetrazol-1-yl)propanoate

This step converts the ethyl ester to the final carboxylic acid.

- Reagents and Materials:
 - Ethyl 3-(1H-tetrazol-1-yl)propanoate
 - Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
 - Tetrahydrofuran (THF)
 - Water
 - Hydrochloric acid (HCl), 1M
 - Organic extraction solvent (e.g., ethyl acetate)
 - Drying agent (e.g., anhydrous sodium sulfate)
 - Rotary evaporator
 - Magnetic stirrer
- Procedure:

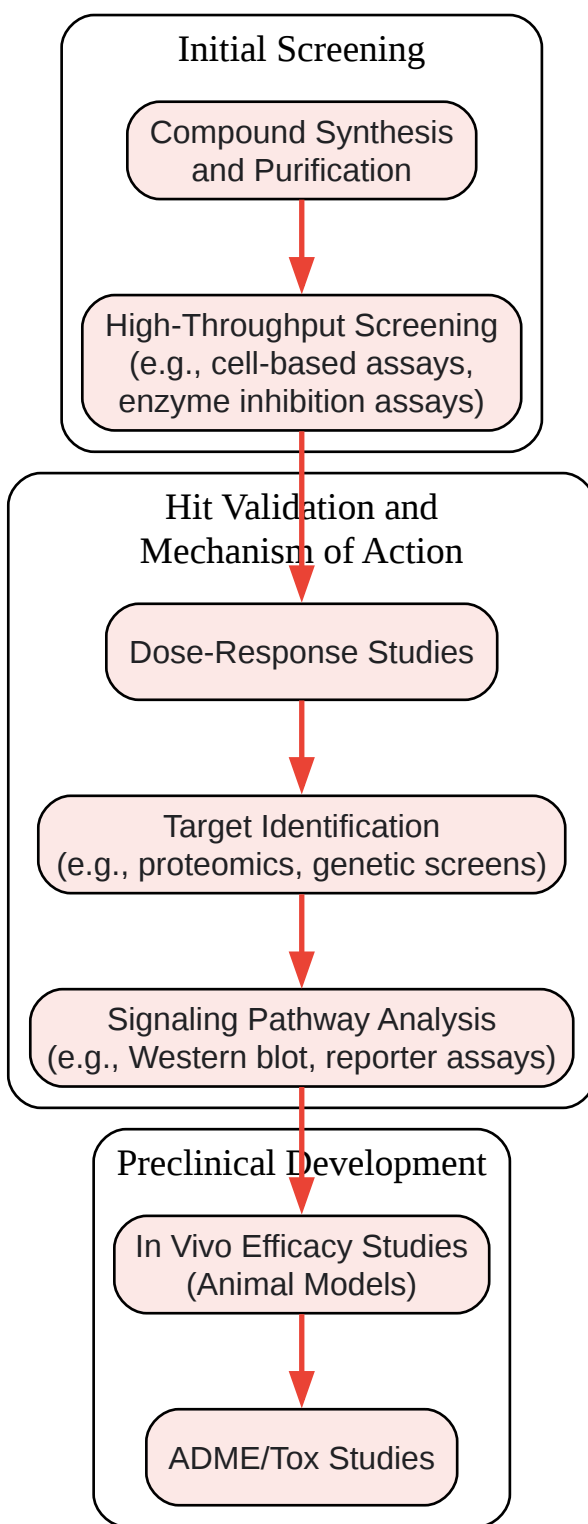
- Dissolve ethyl 3-(1H-tetrazol-1-yl)propanoate (1.0 equivalent) in a mixture of THF and water.
- Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 equivalents) to the ester solution.
- Stir the mixture at room temperature and monitor the hydrolysis by TLC until all the starting ester is consumed.
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **3-(1H-tetrazol-1-yl)propanoic acid**.
- The final product can be further purified by recrystallization from a suitable solvent system if necessary.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for **3-(1H-tetrazol-1-yl)propanoic acid**.

Tetrazole-containing compounds, in general, have been investigated for a wide range of biological activities, including as antihypertensives, antibacterials, and anticancer agents. The specific activity of this compound would need to be determined through biological screening and in-depth pharmacological studies.

Logical Flow for Biological Evaluation



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Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

3-(1H-tetrazol-1-yl)propanoic acid is a simple heterocyclic compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry. This guide provides its fundamental chemical properties and outlines a logical and plausible synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential biological activities. The provided hypothetical experimental protocols can serve as a starting point for its synthesis and subsequent investigation.

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References

- 1. 3-(1H-TETRAZOL-1-YL)PROPANOIC ACID ,92614-86-3 Spectrum_Chemical Cloud Database [chemcd.com]
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